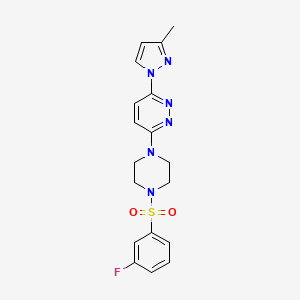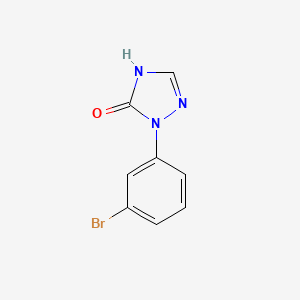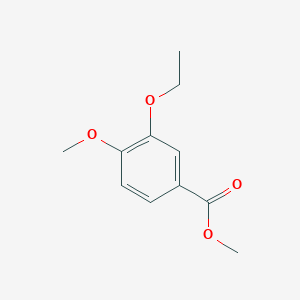
1-ethyl-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound that belongs to the class of thiazole-containing pyrazoles. This compound has been extensively researched for its potential therapeutic applications.
科学的研究の応用
Synthesis and Chemical Properties
1-ethyl-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, though not directly mentioned in available research, relates to studies involving similar chemical structures. For example, research on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides highlights the geometric parameters of methoxy/methyl-substituted phenyl groups and their perpendicular orientation to the pyrazoline ring. This demonstrates the compound's relevance in studying molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for the development of new pharmaceuticals (Köysal et al., 2005).
Auxin Activities and Antiblastic Properties
Another study involved the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, which was used to obtain pyrazole carboxylic acid and further synthesized into compounds with auxin activities. Although these activities were not high, some compounds exhibited antiblastic properties against wheat gemma, suggesting potential agricultural applications (Yue et al., 2010).
Cytotoxicity for Cancer Research
Further research on 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests that compounds with a similar structure to this compound could be valuable in developing new anti-cancer agents (Hassan et al., 2014).
Fluorescent Dye Development
N-ethoxycarbonylpyrene- and perylene thioamides were used as building blocks for synthesizing fluorescent dyes with potential applications in bioimaging and sensing. The dyes displayed fluorescence across a wide spectrum, indicating that compounds similar to this compound could contribute to the field of fluorescent materials (Witalewska et al., 2019).
Anticancer Activity
A study on thiazole compounds synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate demonstrated anticancer activity against breast cancer cells (MCF7). This highlights the potential of this compound in contributing to the development of novel anticancer agents (Sonar et al., 2020).
特性
IUPAC Name |
1-ethyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-21-8-7-13(20-21)16(22)19-17-18-14(10-24-17)12-5-6-15(23-3)11(2)9-12/h5-10H,4H2,1-3H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAIFWODLFWUGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxypropyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2367918.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2367920.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2367923.png)
![[4-(6-Anilinopyridazin-3-yl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B2367925.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2367927.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2367930.png)
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2367931.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2367932.png)
![9-(4-ethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367933.png)

